1-Bromo-1-chloro-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-1-chloro-1-propene is an organohalogen compound with the molecular formula C3H4BrCl It is a derivative of propene, where one hydrogen atom is replaced by a bromine atom and another by a chlorine atom
Vorbereitungsmethoden
1-Bromo-1-chloro-1-propene can be synthesized through several methods. One common synthetic route involves the halogenation of propene. The reaction typically involves the addition of bromine and chlorine to propene under controlled conditions. For instance, the reaction of 3-chloro-1-propene with hydrogen bromide in the presence of a peroxide initiator can yield this compound .
Industrial production methods may involve similar halogenation reactions but are scaled up to accommodate larger quantities. These processes often require precise control of temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Bromo-1-chloro-1-propene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide or potassium iodide.
Addition Reactions: The compound can undergo addition reactions with halogens or hydrogen halides, leading to the formation of dihalogenated or trihalogenated products.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes or alkynes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with butyllithium can generate propynyllithium, which can further react to form various organic intermediates .
Wissenschaftliche Forschungsanwendungen
1-Bromo-1-chloro-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-bromo-1-chloro-1-propene exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the compound acts as an electrophile, with the bromine or chlorine atom being replaced by a nucleophile. In addition reactions, the compound’s double bond reacts with halogens or hydrogen halides to form new bonds.
The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and the specific conditions under which the reactions occur. For example, the addition of bromine to the double bond involves the formation of a cyclic bromonium ion intermediate .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-1-chloro-1-propene can be compared with other halogenated propenes, such as:
1-Bromo-1-propene: This compound has a similar structure but lacks the chlorine atom.
1-Chloro-1-propene: This compound lacks the bromine atom and may have different reactivity and applications compared to this compound.
1,2-Dibromo-1-propene: This compound has two bromine atoms and may undergo different types of reactions compared to this compound.
The presence of both bromine and chlorine atoms in this compound makes it unique and provides it with distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
41866-34-6 |
---|---|
Molekularformel |
C3H4BrCl |
Molekulargewicht |
155.42 g/mol |
IUPAC-Name |
(Z)-1-bromo-1-chloroprop-1-ene |
InChI |
InChI=1S/C3H4BrCl/c1-2-3(4)5/h2H,1H3/b3-2+ |
InChI-Schlüssel |
XSOMCPNEAAAZNZ-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C(/Cl)\Br |
Kanonische SMILES |
CC=C(Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.